molecular formula C17H20N2OS B5616783 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B5616783
M. Wt: 300.4 g/mol
InChI Key: HEHFAYXJGKFLDZ-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a synthetic small molecule featuring a thiazole core structure, a well-established scaffold in medicinal chemistry known for diverse biological activities . The compound's molecular architecture, which incorporates a cyclohexanecarboxamide moiety linked to the 2-position of the 5-methyl-4-phenylthiazole ring, is of significant interest for exploring structure-activity relationships in various pharmacological contexts. While direct biological data for this specific compound is limited in the current literature, structurally analogous N-(thiazol-2-yl)carboxamide derivatives have been identified as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators that likely inhibit channel signalling through a state-dependent mechanism . Furthermore, thiazole-containing compounds are frequently investigated for their potential anticancer properties, with some analogs demonstrating the ability to induce apoptosis and inhibit proliferation in various human cancerous cell lines . This reagent is provided exclusively for research applications in chemical biology and drug discovery. It is intended for in vitro studies only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-15(13-8-4-2-5-9-13)18-17(21-12)19-16(20)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHFAYXJGKFLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product .

Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carboxamide group can produce amines .

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways. In anticancer research, it induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazole-Cyclohexanecarboxamide Derivatives

Compound Name Thiazole Substituents Molecular Weight LogP Key Features/Activities
N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide 5-methyl, 4-phenyl ~314.43* ~3.5* Hypothesized antimicrobial activity
N-(4,5-Dihydro-1,3-thiazol-2-yl)cyclohexanecarboxamide () 4,5-dihydrothiazole 212.31 2.06 Reduced aromaticity, lower lipophilicity
N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide () 5-nitro, 4-CF3-benzamide 355.30 N/A High antimicrobial activity vs. nitrofurantoin
H2L1 (N-(Phenylcarbamothioyl)cyclohexanecarboxamide) () Thiourea-linked phenyl ~265.36 ~2.8 Metal chelation, antifungal activity

*Estimated based on structural similarity.

  • Substituent Impact: Electron-Withdrawing Groups (EWGs): The nitro group in 's compound enhances antimicrobial activity, likely due to increased electrophilicity and conjugation with the thiazole ring . Thiourea vs. Carboxamide Linkers: Thiourea derivatives (e.g., H2L1 in ) exhibit metal-binding capabilities via S-donor atoms, whereas carboxamide-linked compounds prioritize hydrogen-bonding interactions .

Physicochemical Properties

  • LogP and Solubility : The target compound’s higher LogP (~3.5) compared to dihydrothiazole derivatives (LogP 2.06) indicates greater lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Molecular Interactions and Crystal Packing

  • Hydrogen Bonding Networks : highlights N–H⋯S and N–H⋯O interactions that stabilize dimeric structures in thiourea derivatives. In contrast, the target compound’s carboxamide group may favor N–H⋯N/O interactions with biological targets .
  • π-Stacking : The phenyl group in the target compound could engage in π-π interactions with aromatic residues in enzymes, similar to the naphthalene derivative in .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s thiourea derivatives, involving cyclohexanecarbonyl chloride and substituted thiazole amines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves copper-catalyzed alkylation of cyclohexanecarboxylic acid derivatives with halogenated thiazole precursors. Key parameters include:

  • Solvent selection : Dioxane or chloroform improves solubility of intermediates .
  • Catalyst optimization : Copper(I) iodide (10 mol%) enhances coupling efficiency, achieving yields of 60-70% .
  • Stoichiometry : A 1:2 molar ratio of cyclohexanecarboxylic acid to alkyl halide minimizes side reactions .
  • Purification : Column chromatography (hexane → 20% ethyl acetate/hexane gradient) isolates the product with >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • 1H/13C NMR : Confirms cyclohexane carboxamide integration (e.g., δ ~2.04 ppm for cyclohexane protons) and thiazole substituents (δ ~6.8-7.5 ppm for aromatic protons) .
  • FT-IR : Peaks at ~1635 cm⁻¹ (amide C=O stretch) and ~1553 cm⁻¹ (thiazole C=N) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 225.3 [M⁺]) confirm molecular weight .

Q. How is the compound’s solubility profile determined, and what solvent systems are optimal for in vitro assays?

  • Methodological Answer :

  • Solubility screening : Use DMSO for stock solutions (50 mM) due to low aqueous solubility. Dilute in PBS or cell culture media (final DMSO ≤0.1%) to avoid cytotoxicity .
  • LogP determination : Reverse-phase HPLC predicts a logP of ~2.8, indicating moderate lipophilicity suitable for membrane permeability assays .

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinity data?

  • Methodological Answer :

  • Conformational analysis : X-ray crystallography (e.g., planar thiazole-carboxamide alignment) identifies non-covalent interactions (N—H⋯O hydrogen bonds) missed in docking .
  • Mutagenesis studies : Replace key residues (e.g., Ser/Thr in kinase targets) to validate binding site requirements .
  • Free-energy calculations : MM-GBSA refines docking scores by incorporating solvation effects, reducing RMSD discrepancies .

Q. How does methyl substitution at the thiazole 5-position influence structure-activity relationships (SAR) in anticancer assays?

  • Methodological Answer :

  • Comparative SAR : Methyl groups enhance metabolic stability (t1/2 increased by ~40% vs. unsubstituted analogs) and improve IC50 values (e.g., 2.1 µM vs. 8.7 µM in breast cancer cell lines) .
  • Crystallographic data : Methyl substitution induces a 15° torsion angle shift in the thiazole ring, optimizing hydrophobic interactions with kinase ATP pockets .

Q. What in vitro models are appropriate for evaluating target engagement and off-target effects?

  • Methodological Answer :

  • Kinase profiling : Use Eurofins’ KinaseProfiler™ to assess selectivity across 300+ kinases.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts (ΔTm ≥ 3°C indicates binding) .
  • Off-target screening : RNA-seq identifies differential gene expression (e.g., apoptosis pathways) in treated vs. untreated cells .

Q. How can reaction mechanisms for thiazole ring formation be validated under varying catalytic conditions?

  • Methodological Answer :

  • Isotopic labeling : 13C-labeled thiourea precursors track carbon incorporation into the thiazole ring via LC-MS .
  • Kinetic studies : Pseudo-first-order rate constants (kobs) confirm phosphorus pentasulfide accelerates cyclization by 3-fold vs. thermal methods .

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